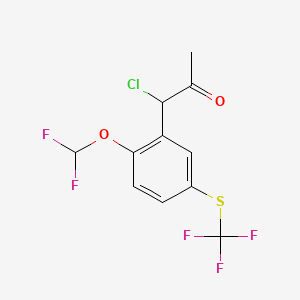
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with a complex structure that includes chloro, difluoromethoxy, and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of chloro, difluoromethoxy, and trifluoromethylthio groups onto a phenyl ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of chloro, difluoromethoxy, and trifluoromethylthio groups can influence its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity or chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
- 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one These compounds share similar structural features but differ in the position of substituents on the phenyl ring. The unique arrangement of functional groups in this compound can result in distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H8ClF5O2S |
|---|---|
Molekulargewicht |
334.69 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3 |
InChI-Schlüssel |
RVCXULHQANDDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















